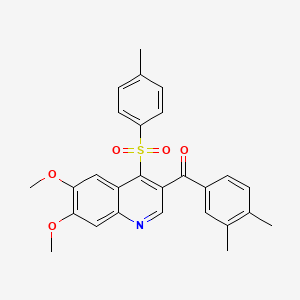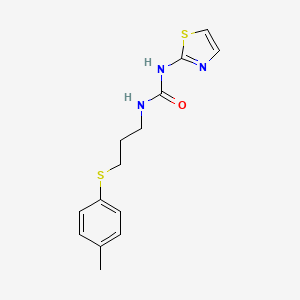
1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea" is a urea derivative that incorporates a thiazole ring, a common structural motif in medicinal chemistry due to its heterocyclic aromatic characteristics, and a p-tolylthio propyl group. Urea derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The thiazole ring, in particular, is a crucial pharmacophore in drug design and can be found in various biologically active compounds .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of thiourea derivatives, the synthesis can proceed through the formation of a carbodiimide intermediate, followed by sequential addition and dehydration with acyl hydrazides . The electronic and steric effects of substituents on the phenyl rings of the thioureas are significant in the formation of the intermediary carbodiimide and the direction of the subsequent ring closure . Additionally, the synthesis of related thiazolyl urea derivatives has been achieved by reacting heterocyclic amino compounds with phenyl-5-(pyridine-3-yl)-1,3,4-thiadiazol-2-ylcarbamate or phenyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-ylcarbamate under microwave irradiation, which offers a more efficient reaction time compared to conventional heating .
Molecular Structure Analysis
The molecular structure of thiazolyl urea derivatives can be analyzed using spectroscopic methods such as Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. Density Functional Theory (DFT) calculations can provide detailed interpretations of the vibrational spectra and insights into the molecular stability arising from hyperconjugative interactions and charge delocalization . The presence of intramolecular charge transfer (ICT) within the molecule can be confirmed by analyzing the electron density in the σ* and π* antibonding orbitals and second-order delocalization energies .
Chemical Reactions Analysis
Thiazolyl urea derivatives can participate in various chemical reactions due to their functional groups. For instance, the thiourea moiety can be transformed into triazole derivatives through thiophile-promoted synthesis, which involves the formation of a carbodiimide and subsequent ring closure . The reactivity of these compounds can be influenced by the nature of the substituents on the phenyl rings, which affect the electronic properties of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolyl urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. Computational methods like DFT can predict the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are indicative of the molecule's reactivity . The first-order hyperpolarizability and related properties can also be calculated to assess the nonlinear optical properties of the molecule .
Aplicaciones Científicas De Investigación
Synthesis and Structure Analysis
1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea is part of a broader category of thiazolyl urea derivatives, which have been synthesized and structurally analyzed for various scientific applications. These compounds are synthesized through reactions involving heterocyclic amino compounds, with microwave irradiation providing a more efficient method compared to conventional heating. The structure of these compounds is confirmed using techniques such as elemental analysis, 1H NMR, and X-ray diffraction analysis, highlighting their potential in scientific research due to their promising antitumor activities and structural versatility (Ling et al., 2008); (Li & Chen, 2008).
Biological Evaluation and Antimicrobial Activity
The novel thiazolyl urea derivatives have been subject to biological evaluations, demonstrating a range of activities from antitumor properties to acting as receptor tyrosine kinase inhibitors. These compounds exhibit potent activity against human chronic myeloid leukemia (CML) cell lines and show significant biological activity by affecting the PI3K/Akt signaling pathway, a crucial pathway in cancer development and progression. Such findings underscore their potential as leads for the development of new cancer therapies (Weiwei Li et al., 2019). Additionally, thiazolyl urea derivatives have demonstrated antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, which positions them as potential candidates for the development of new antibacterial agents (Zhi-hua Zhang et al., 2017).
Antioxidant and Anticholinesterase Activities
Coumarylthiazole derivatives containing aryl urea/thiourea groups have been explored for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases. These compounds exhibit promising inhibitory activity, with some demonstrating stronger inhibition than the standard drug galantamine. This suggests their potential application in the treatment of diseases like Alzheimer’s. Furthermore, these derivatives have shown significant antioxidant capabilities, further underscoring their therapeutic potential (Kurt et al., 2015).
Inhibitors of Bacterial Cell-Wall Biosynthesis
Phenyl thiazolyl urea and carbamate derivatives have been identified as new inhibitors of bacterial cell-wall biosynthesis. These compounds show good activity against enzymes such as MurA and MurB, as well as against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP). Their ability to target both gram-positive and gram-negative bacteria highlights their potential as new antibacterial agents, addressing the growing issue of antibiotic resistance (Francisco et al., 2004).
Propiedades
IUPAC Name |
1-[3-(4-methylphenyl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-11-3-5-12(6-4-11)19-9-2-7-15-13(18)17-14-16-8-10-20-14/h3-6,8,10H,2,7,9H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFRMJDBVQAVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCNC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiazol-2-yl)-3-(3-(p-tolylthio)propyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2529272.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2529273.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2529275.png)
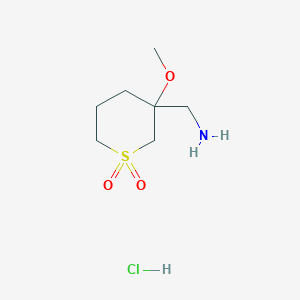
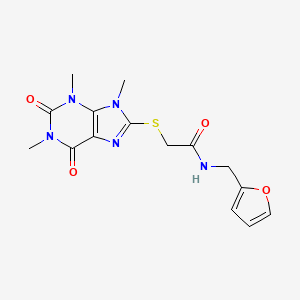
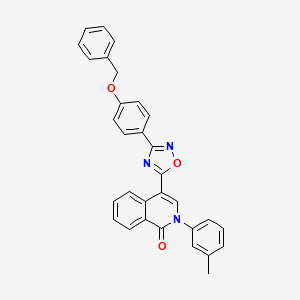
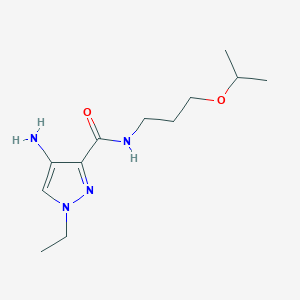

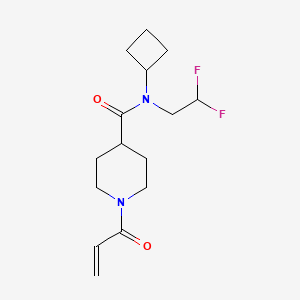
![N-[3-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2529285.png)
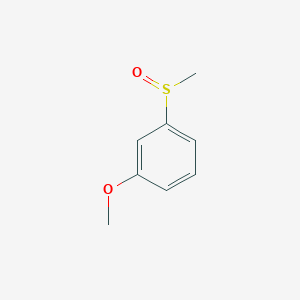
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine](/img/structure/B2529287.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2529288.png)
